GPR35 Antagonism: Target Compound Inactivity Versus Reference Antagonist CID2745687
In a BRET-based GPR35 antagonism assay employing 300 µM zaprinast as agonist, N1-cyclopentyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide exhibited no detectable antagonism up to 100 µM and was classified as inactive, whereas the reference GPR35 antagonist CID2745687 yielded an IC50 of 160 nM in the same assay system [1]. This >625-fold difference in potency defines the target compound's inability to engage GPR35 in competition with zaprinast.
| Evidence Dimension | GPR35 antagonism IC50 |
|---|---|
| Target Compound Data | >100 µM (inactive) |
| Comparator Or Baseline | CID2745687 IC50 = 160 nM (0.16 µM) |
| Quantified Difference | >625-fold lower potency (target compound inactive at highest tested concentration) |
| Conditions | BRET-based GPR35-β-arrestin-2 interaction assay, 300 µM zaprinast agonist, human GPR35 orthologue |
Why This Matters
Identifies this compound as a negative control or selectivity tool for GPR35 campaigns, where its inactivity against GPR35 at high concentrations confirms lack of on-target interference.
- [1] ECBD Assay EOS300038: GPR35 antagonism (BRET), EOS47278 result: inactive (IC50 > 100 µM). Sildrug/IBB Warsaw. View Source
